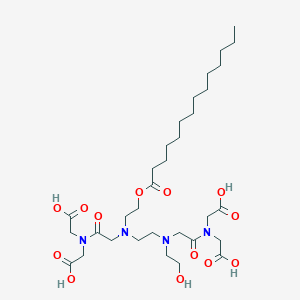
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid, also known as Myr-HO-EDA-BAPTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA works by chelating calcium ions. Calcium ions are important signaling molecules in cells, and their concentration is tightly regulated. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA binds to calcium ions, preventing them from interacting with other molecules in the cell. This can be used to study the role of calcium signaling in various cellular processes.
生化和生理效应
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been shown to have biochemical and physiological effects in cells. It has been used to study the role of calcium signaling in muscle contraction, neurotransmitter release, and gene expression. N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has also been used to study the effects of calcium signaling on cell proliferation and apoptosis.
实验室实验的优点和局限性
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has several advantages for lab experiments. It is a calcium chelator that can be used to study calcium signaling in cells. It is also membrane-permeable, which allows it to enter cells and interact with intracellular calcium ions. However, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has some limitations. It can be toxic to cells at high concentrations, and it can also interfere with other signaling pathways in cells.
未来方向
For research include studying the effects of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA on different cell types and in different physiological contexts, developing new calcium chelators, and using N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA as a tool to study the role of calcium signaling in disease processes.
合成方法
The synthesis of N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA involves several steps. First, 2-hydroxyethylamine is reacted with 1,8-dioxotriethylenetetramine to form N,N-bis(2-hydroxyethyl)-1,8-dioxotriethylenetetramine. Next, this compound is reacted with N-(2-bromoethyl)-myristamide to form N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine. Finally, this compound is reacted with BAPTA to form N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA.
科学研究应用
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA has been studied for its potential applications in scientific research. It is a calcium chelator that can be used to study calcium signaling in cells. Calcium signaling is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By chelating calcium, N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acidAPTA can be used to study the role of calcium signaling in these processes.
属性
CAS 编号 |
138420-02-7 |
|---|---|
产品名称 |
N(3)-2'-Myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
分子式 |
C32H56N4O13 |
分子量 |
704.8 g/mol |
IUPAC 名称 |
2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C32H56N4O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-32(48)49-19-17-34(21-27(39)36(24-30(44)45)25-31(46)47)15-14-33(16-18-37)20-26(38)35(22-28(40)41)23-29(42)43/h37H,2-25H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChI 键 |
FLQUOGJSSXUQCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCN(CCO)CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
其他 CAS 编号 |
138420-02-7 |
同义词 |
Gd-MHE-DTTA MHE-DTTA N(3)-2'-myristoyloxyethyl-N(6)-2'-hydroxyethyl-1,8-dioxotriethylenetetramine-N,N,N',N'-tetraacetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



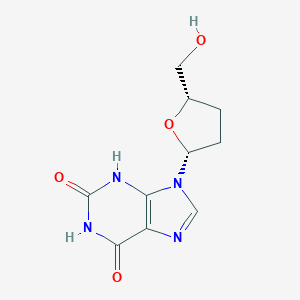
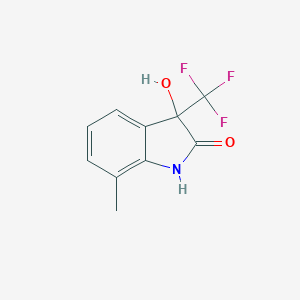
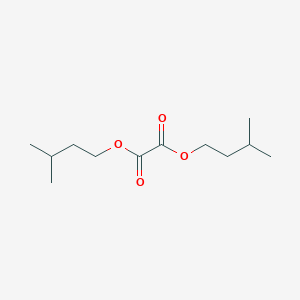
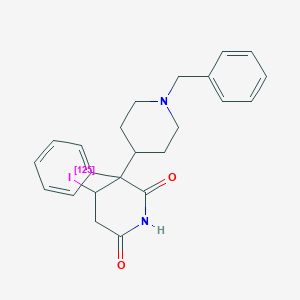
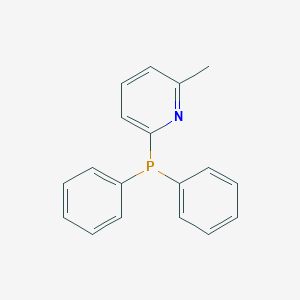

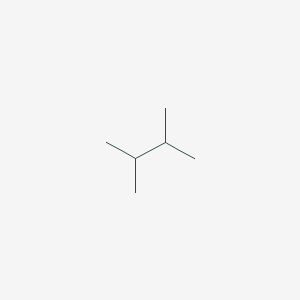
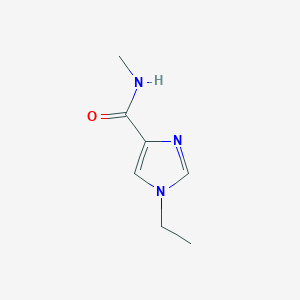
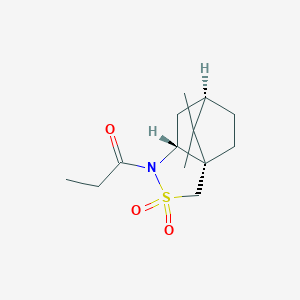
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
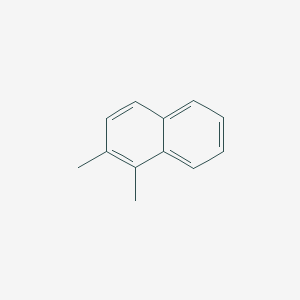
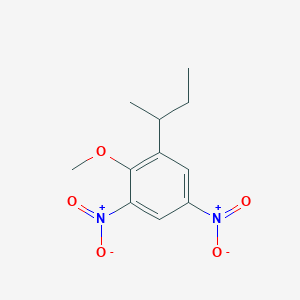
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)